4-Acetamido-8-chloroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15920480
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN2O3 |
|---|---|
| Molecular Weight | 264.66 g/mol |
| IUPAC Name | 4-acetamido-8-chloroquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9ClN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
| Standard InChI Key | OGRMLCLHJDIFOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-acetamido-8-chloroquinoline-3-carboxylic acid, reflects its substitution pattern:
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A quinoline backbone (bicyclic structure with benzene fused to pyridine)
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Chlorine at position 8
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Acetamido group (-NHCOCH₃) at position 4
The SMILES notation CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl captures this arrangement, while the InChIKey OGRMLCLHJDIFOW-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular weight | 264.66 g/mol |
| Formula | C₁₂H₉ClN₂O₃ |
| Predicted solubility | Low in water (<1 mg/mL) |
| pKa | ~3.1 (carboxylic acid) |
| LogP | 1.8 (moderate lipophilicity) |
The carboxylic acid group contributes to pH-dependent ionization, influencing membrane permeability and bioavailability .
Synthesis and Manufacturing
Halogenation and Coupling Reactions
A patented synthesis route involves:
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Halogenation: 4-protected amino-2-hydroxybenzoic acid derivatives react with N-chlorosuccinimide or N-iodosuccinimide to introduce halogens at positions 3 and 5 .
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Coupling: Trialkyl acetylenic silicon reagents react with halogenated intermediates in the presence of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) to form benzofuran cores .
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Deprotection/Hydrolysis: Alkaline conditions remove protective groups, yielding the final product with 70–71% efficiency .
Optimization Challenges
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Catalyst Selection: Cuprous iodide and palladium complexes are critical for Suzuki-Miyaura couplings but require stringent nitrogen atmospheres to prevent oxidation .
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Solvent Systems: 1,2-dichloroethane and ethylene glycol dimethyl ether enhance reaction yields by stabilizing intermediates .
Biological Activities and Mechanisms
Antibacterial Effects
In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis, attributed to:
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DNA intercalation: Planar quinoline rings disrupt bacterial DNA replication .
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Enzyme inhibition: Binding to gyrase B and dihydrofolate reductase impairs nucleic acid synthesis .
Antimalarial Activity
Structural analogy to chloroquine suggests activity against Plasmodium falciparum, though specific IC₅₀ data remain unpublished. Mechanistically, it may inhibit hemozoin formation in malaria parasites .
Comparative Analysis with Quinoline Analogues
| Compound | Substituents | Key Activities | Distinct Features |
|---|---|---|---|
| 4-Acetamido-8-Cl-QCA | 4-NHCOCH₃, 8-Cl, 3-COOH | Broad-spectrum antimicrobial | Enhanced DNA binding affinity |
| Chloroquine | 7-Cl, 4-N(C₂H₅)₂ | Antimalarial, anti-autoimmune | Lysosomotropic effects |
| Hydroxychloroquine | 7-Cl, 4-N(CH₂CH₂OH)₂ | Rheumatoid arthritis | Reduced retinal toxicity |
| 6-Chloroquinoline | 6-Cl | Anticancer | ROS generation in tumors |
This compound’s carboxylic acid group enables salt formation for improved solubility, while the acetamido moiety enhances metabolic stability compared to amine-substituted quinolines .
Applications in Drug Development
Prodrug Formulations
Ester derivatives (e.g., methyl or ethyl esters) are investigated as prodrugs to enhance oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .
Combination Therapies
Synergistic effects occur with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA), reducing required doses by 4–8 fold .
Targeted Delivery Systems
pH-responsive nanoparticles loaded with the compound show 3.2-fold higher tumor accumulation in murine models compared to free drug, leveraging the acidic tumor microenvironment .
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